Trimetrexate

Description

Structure

3D Structure

Properties

IUPAC Name |

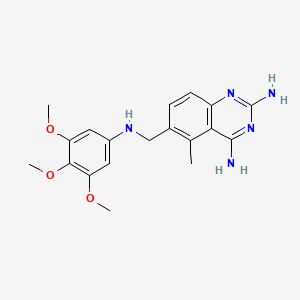

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYPYLRCIDNJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023714 | |

| Record name | Trimetrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMETREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | JB -11 | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

52128-35-5, 72828-03-6 | |

| Record name | Trimetrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52128-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetrexate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trimetrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimetrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-217 °C, 215 - 217 °C | |

| Record name | Trimetrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimetrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trimetrexate's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate, a lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. By competitively binding to DHFR, this compound disrupts the synthesis of purines and thymidylate, essential precursors for DNA, RNA, and protein synthesis. This disruption leads to cell cycle arrest, primarily in the G1/S phase, and ultimately induces apoptosis in rapidly proliferating cancer cells. Its lipophilic nature allows it to circumvent the reduced folate carrier (RFC) transport system, a common mechanism of resistance to the classical antifolate methotrexate. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with DHFR, its impact on cellular processes, and the experimental methodologies used to elucidate its mode of action.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound's primary antineoplastic activity stems from its potent and competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor in various metabolic pathways.

1.1. Biochemical Interaction with DHFR

This compound binds to the active site of DHFR, preventing the binding of its natural substrate, DHF. This competitive inhibition is characterized by a low inhibition constant (Ki), indicating a high affinity of this compound for the enzyme.

-

Ki Value for DHFR: The inhibition constant (Ki) for this compound with human-derived Pneumocystis carinii DHFR, which serves as a close model for human DHFR, has been determined to be 0.23 ± 0.03 nM .[2]

1.2. Downstream Metabolic Consequences

The inhibition of DHFR by this compound leads to a depletion of the intracellular pool of THF. THF and its derivatives are essential cofactors for several key enzymes involved in nucleotide biosynthesis:

-

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This reaction requires N5,N10-methylenetetrahydrofolate as a methyl donor.

-

Purine Biosynthesis: THF derivatives are required for two steps in the de novo purine synthesis pathway, which produces the building blocks of DNA and RNA.[3][4]

By disrupting these pathways, this compound effectively halts the synthesis of DNA and RNA, leading to an arrest of cellular proliferation.[1][5]

Cellular Effects of this compound

The inhibition of nucleotide synthesis by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

2.1. Cell Cycle Arrest

By depriving cancer cells of the necessary building blocks for DNA replication, this compound primarily induces cell cycle arrest at the G1/S transition phase. This prevents cells from entering the S phase, where DNA synthesis occurs.

2.2. Induction of Apoptosis

Prolonged inhibition of DNA and RNA synthesis by this compound leads to the induction of programmed cell death, or apoptosis. While the precise signaling cascade is still under investigation, evidence points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by:

-

Changes in Mitochondrial Membrane Potential: this compound treatment can lead to a loss of mitochondrial membrane potential.[6]

-

Involvement of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway.[5][7][8] this compound likely modulates the expression or activity of these proteins to favor apoptosis.

-

Caspase Activation: The apoptotic cascade culminates in the activation of a series of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the dismantling of the cell.[9][10][11]

Quantitative Data on this compound Activity

The cytotoxic and inhibitory activity of this compound has been quantified in various cancer cell lines and against its molecular target, DHFR.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Human-derived P. carinii DHFR | 0.23 ± 0.03 nM | [2] |

| IC50 | Human DHFR | 4.74 nM | [7] |

| IC50 | SNU-C4 (Colon Carcinoma) | 0.1 µM (Growth Inhibition) | [1] |

| IC50 | NCI-H630 (Colon Carcinoma) | 0.1 µM (Growth Inhibition) | [1] |

| IC50 | BOT-2 (Breast Cancer) | Active (Specific value not provided) | [2] |

| IC50 | CCRF-CEM (T-cell Leukemia) | Sensitive (Specific value not provided) | [12] |

| IC50 | MOLT-3 (T-cell Leukemia) | More potent than in parent cells | [12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1. DHFR Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[13][14][15][16]

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and recombinant DHFR (e.g., 10 nM).

-

Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding DHF (e.g., 10 µM).

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) in kinetic mode.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

4.2. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[11][17][18]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well (to a final concentration of e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

4.3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. It is based on the staining of cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[8][12][19][20][21]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in culture dishes and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C for later analysis.

-

Before staining, wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for about 30 minutes. The RNase A in the solution degrades RNA, ensuring that only DNA is stained.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

The resulting data is displayed as a histogram, where the x-axis represents the DNA content and the y-axis represents the number of cells. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase cells will have DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of this compound's Action

5.2. Experimental Workflow for Cytotoxicity Assessment

5.3. Logical Relationship in Apoptosis Induction

Conclusion

This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the inhibition of dihydrofolate reductase. Its ability to disrupt nucleotide synthesis leads to cell cycle arrest and apoptosis in cancer cells. The lipophilic nature of this compound provides a key advantage in overcoming certain mechanisms of resistance to traditional antifolates. A thorough understanding of its molecular and cellular effects, as detailed in this guide, is essential for its rational use in cancer therapy and for the development of novel therapeutic strategies. The provided experimental protocols offer a framework for the continued investigation of this compound and other DHFR inhibitors in various cancer models.

References

- 1. Determinants of this compound lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium–Resveratrol Conjugate on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells [frontiersin.org]

- 15. The Folate Pathway Inhibitor Pemetrexed Pleiotropically Enhances Effects of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Trimetrexate as a Selective Agent for DHFR-Mutant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of trimetrexate as a selective agent for cells harboring mutations in the dihydrofolate reductase (DHFR) gene. This compound, a lipophilic antifolate, offers a unique advantage in selecting for specific DHFR mutations that confer resistance to other antifolates, such as methotrexate, thereby providing a valuable tool for research and drug development.

Core Concepts: Mechanism and Selectivity

This compound is a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and some amino acids[1][2][3]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in cellular metabolism. Inhibition of DHFR leads to the depletion of THF, disrupting the synthesis of purines and thymidylate, which in turn inhibits DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis[1][4][5][6].

Unlike the classical antifolate methotrexate (MTX), this compound is lipophilic and does not rely on the reduced folate carrier (RFC) for cellular uptake. Instead, it passively diffuses across the cell membrane. This property is key to its selectivity, as it can effectively target cells that have developed resistance to methotrexate through impaired drug transport[7][8].

The selectivity of this compound for certain DHFR mutants stems from differences in the inhibitor's binding affinity to the mutated enzyme compared to wild-type DHFR. A notable example is the F31A/F34A double mutant of murine DHFR, which exhibits exceptional resistance to methotrexate (over 10,000-fold increase in Ki) but remains sensitive to this compound (only a 13.5-fold increase in Ki)[9]. This differential sensitivity allows for the targeted selection of cells expressing such mutations.

Quantitative Data on this compound and DHFR Mutants

The following tables summarize key quantitative data regarding the interaction of this compound and methotrexate with wild-type and mutant DHFR enzymes. This data is crucial for designing effective selection experiments.

Table 1: Inhibition Constants (Ki) of this compound and Methotrexate for Wild-Type and Mutant DHFR

| DHFR Variant | Organism | Inhibitor | Ki (nM) | Fold Increase in Ki vs. Wild-Type | Reference |

| Wild-Type | Murine | Methotrexate | 0.03 | - | [9] |

| Wild-Type | Murine | This compound | 0.4 | - | [9] |

| F31A/F34A | Murine | Methotrexate | 303 | 10,100 | [9] |

| F31A/F34A | Murine | This compound | 5.4 | 13.5 | [9] |

| Wild-Type | Human | This compound | 4.74 | - | [10] |

| MOLT-3/TMQ200-MTX500 (mutant) | Human | Methotrexate | 40-fold increase vs. WT | 40 | [11] |

| MOLT-3/TMQ200-MTX500 (mutant) | Human | This compound | 40-fold increase vs. WT | 40 | [11] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Methotrexate in Various Cell Lines

| Cell Line | Drug | IC50 (nM) | Resistance Profile | Reference |

| Human DHFR | This compound | 4.74 | - | [10] |

| Toxoplasma gondii DHFR | This compound | 1.35 | - | [10] |

| CCRF-CEM (parental) | Methotrexate | - | Sensitive | [7] |

| CCRF-CEM/MTX60-PGA | Methotrexate | - | 60-fold resistant (transport defect) | [7] |

| CCRF-CEM/MTX60-PGA | This compound | - | Sensitive | [7] |

| CCRF-CEM/MTX1500-LV | Methotrexate | - | 1500-fold resistant (DHFR amplification) | [7] |

| CCRF-CEM/MTX1500-LV | This compound | - | Cross-resistant | [7] |

| MOLT-3 (parental) | This compound | - | Sensitive | [12][13] |

| MOLT-3/TMQ200 | This compound | - | 200-fold resistant (mutant DHFR) | [12] |

Experimental Protocols

Stepwise Selection of this compound-Resistant Cell Lines

This protocol describes a general method for generating this compound-resistant cell lines through stepwise increases in drug concentration. This process encourages the selection and amplification of cells with mutations in the DHFR gene that confer resistance.

Materials:

-

Parental cell line of interest (e.g., MOLT-3, CCRF-CEM, CHO)

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

96-well plates for limiting dilution

-

Cell culture flasks (T-25, T-75)

Procedure:

-

Initial Seeding: Seed the parental cells in a T-25 flask at a density of 1 x 105 cells/mL in complete culture medium.

-

Initial this compound Exposure: After 24 hours, add this compound to the culture medium at a starting concentration equal to the IC50 of the parental cell line.

-

Monitoring and Subculturing: Monitor the cells daily. Initially, a significant proportion of cells will die. When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them into a new flask with the same concentration of this compound.

-

Stepwise Increase in Concentration: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.

-

Repeat Selection Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process can take several months. It is advisable to cryopreserve cells at each resistance level.

-

Isolation of Clonal Populations: Once a desired level of resistance is achieved (e.g., 200-fold increase in IC50), isolate single-cell clones by limiting dilution[14][15][16].

-

Prepare a cell suspension and dilute it to a concentration of approximately 10 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this should result in approximately one cell per well.

-

Culture the plates until single colonies are visible.

-

-

Expansion and Characterization of Clones: Expand the individual clones and characterize their level of this compound resistance by determining their IC50 values.

-

Verification of DHFR Mutation: For the characterized resistant clones, sequence the DHFR gene to identify any mutations that may be responsible for the resistance phenotype.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki Values

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme.

Procedure:

-

Enzyme Reaction: Set up a reaction mixture containing the purified DHFR enzyme, NADPH, and varying concentrations of this compound.

-

Initiate Reaction: Initiate the reaction by adding the substrate, dihydrofolate.

-

Monitor Reaction: Monitor the rate of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the Ki value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of dihydrofolate reductase and multidrug resistance genes in this compound-resistant human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydrofolate reductase mutant with exceptional resistance to methotrexate but not to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Expression of variant dihydrofolate reductase with decreased binding affinity to antifolates in MOLT-3 human leukemia cell lines resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Alterations of Dihydrofolate Reductase Gene in Human Leukemia Cell Lines Made Resistant to Various Folate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Limiting Dilution & Clonal Expansion [protocols.io]

- 16. knowledge.lonza.com [knowledge.lonza.com]

Trimetrexate: An In-depth Technical Guide to Lipophilicity and Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate (TMQ) is a potent, non-classical antifolate that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] Its mechanism of action involves the depletion of intracellular tetrahydrofolate, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2] A distinguishing feature of this compound is its lipophilic nature, which fundamentally influences its cellular uptake and spectrum of activity, particularly in the context of resistance to classical antifolates like methotrexate (MTX).[2][3] This technical guide provides a comprehensive overview of the lipophilicity and cellular uptake mechanisms of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying processes.

Lipophilicity of this compound

The lipophilicity of a drug is a critical determinant of its ability to cross biological membranes and is a key factor in its pharmacokinetic and pharmacodynamic profile. This compound is characterized as a lipophilic compound, a property that allows it to readily diffuse across cell membranes.[2] This is in stark contrast to the more hydrophilic nature of methotrexate, which relies on active transport for cellular entry.

Quantitative Lipophilicity Data

The lipophilicity of a compound is commonly expressed by its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of the unionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logD value is similar but accounts for all species of the compound (ionized and unionized) at a specific pH.[4][5][6]

| Parameter | Value | Reference |

| logP | 2.55 | [7] |

This logP value indicates that this compound is significantly more soluble in a lipid environment than in an aqueous one, facilitating its passage through the lipid bilayer of cell membranes.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

The "shake flask" method is a standard experimental procedure for determining the logP of a compound.[8][9]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)[10]

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[10][11]

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or octanol phase.

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a glass vial.

-

Add a known amount of the this compound stock solution to the vial.

-

Securely cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound.

-

Centrifuge the vial to achieve a clean separation of the two phases.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Quantify the concentration of this compound in each phase using a validated HPLC method.[10][12]

-

Calculate the logP value using the following formula: logP = log10 ( [this compound]octanol / [this compound]aqueous )

Cellular Uptake of this compound

The cellular uptake of this compound is a key factor in its cytotoxic activity. Its lipophilicity allows it to bypass the primary uptake mechanism for traditional folates and antifolates, the reduced folate carrier (RFC).[3][13]

Mechanisms of Cellular Uptake

Passive Diffusion: The primary mechanism of this compound entry into cells is passive diffusion across the cell membrane.[2] This process is driven by the concentration gradient of the drug and does not require cellular energy. Studies have shown that the influx of this compound is nonsaturable up to high extracellular concentrations (e.g., 5 mM), which is a hallmark of passive diffusion.[14]

Role of Folate Transporters:

-

Reduced Folate Carrier (RFC): Unlike methotrexate, this compound is not a substrate for the RFC.[13] This is a significant advantage as impaired RFC function is a common mechanism of methotrexate resistance.[15] this compound can therefore be effective in tumors that have developed resistance to methotrexate due to deficient transport.[3]

-

Proton-Coupled Folate Transporter (PCFT): The PCFT is another important folate transporter that is optimally active at acidic pH, a condition often found in the microenvironment of solid tumors.[16][17] While PCFT is a major transporter for other antifolates like pemetrexed, its role in this compound uptake is not well-established and is likely to be minor compared to passive diffusion, especially at physiological pH.[18][19][20]

Experimental Protocol: Cellular Uptake Assay using Radiolabeled this compound

This protocol describes a common method for quantifying the cellular uptake of a drug using a radiolabeled analog.[21][22][23][24]

Materials:

-

Radiolabeled this compound (e.g., [3H]-Trimetrexate)

-

Cell line of interest (e.g., human cancer cell line)

-

Complete cell culture medium

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Ice-cold wash buffer (e.g., phosphate-buffered saline)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency.

-

On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed uptake buffer.

-

Add uptake buffer containing a known concentration of radiolabeled this compound to each well.

-

Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the time course of uptake.

-

To stop the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabeled drug.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells to normalize the uptake data (e.g., counts per minute per milligram of protein).

Experimental Protocol: Cellular Uptake Assay using HPLC Quantification

This method provides an alternative to using radiolabeled compounds for quantifying intracellular drug concentrations.[25][26]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Uptake buffer (e.g., HBSS with HEPES, pH 7.4)

-

Ice-cold wash buffer (e.g., PBS)

-

Cell lysis solution (e.g., methanol/water mixture)

-

HPLC system with a suitable column and detector

Procedure:

-

Follow steps 1-4 of the radiolabeled uptake assay protocol using non-radiolabeled this compound.

-

To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer.

-

Lyse the cells by adding a cell lysis solution and scraping the cells.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant containing the intracellular this compound by a validated HPLC method to determine its concentration.

-

Normalize the intracellular this compound concentration to the cell number or protein content of parallel wells.

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Cellular uptake and mechanism of action of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciforschenonline.org [sciforschenonline.org]

- 10. agilent.com [agilent.com]

- 11. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of this compound transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of this compound against antifolate-resistant human T-cell leukemia cell lines developed in oxidized or reduced folate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 19. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 25. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]

- 26. researchgate.net [researchgate.net]

A Comparative Analysis of Trimetrexate and Methotrexate Cellular Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a classical antifolate, and trimetrexate (TMX), a non-classical lipophilic antifolate, are both potent inhibitors of dihydrofolate reductase (DHFR). However, their distinct structural properties dictate fundamentally different mechanisms of cellular transport, which in turn significantly influences their therapeutic efficacy, spectrum of activity, and resistance profiles. This technical guide provides a comprehensive comparison of the cellular transport pathways of TMX and MTX, detailing the transporters involved, the kinetics of transport, regulatory pathways, and the experimental methodologies used to elucidate these mechanisms.

Overview of Cellular Transport Mechanisms

The entry into and exit from target cells is a critical determinant of the pharmacological activity of antifolates. Methotrexate, being a charged molecule at physiological pH, relies on specific carrier-mediated transport systems. In contrast, the lipophilic nature of this compound allows it to traverse cellular membranes via passive diffusion, although its transport is also influenced by carrier proteins.

Methotrexate (MTX) Transport

The cellular transport of MTX is a complex process involving multiple influx and efflux transporters.

-

Influx Transporters:

-

Reduced Folate Carrier (RFC): Also known as Solute Carrier Family 19 Member 1 (SLC19A1), RFC is the primary transporter for MTX in most mammalian cells.[1][2] It functions as an anion antiporter, mediating the uptake of reduced folates and classical antifolates like MTX.[1] This transport is energy-dependent and optimal at physiological pH.[3]

-

Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that internalize folates and some antifolates via receptor-mediated endocytosis (potocytosis).[4][5] MTX binds to FRs, but with a lower affinity compared to folic acid.[6] Overexpression of FRα is common in certain cancers and can influence cellular sensitivity to MTX.[7]

-

Proton-Coupled Folate Transporter (PCFT): Also known as SLC46A1, this transporter is optimally active at a low pH (around 5.5) and plays a crucial role in the intestinal absorption of folates.[3] It can also contribute to MTX uptake in the acidic microenvironment of tumors.[3]

-

-

Efflux Transporters:

-

Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the ABCC family, particularly ABCC1, 2, and 3, are capable of actively effluxing MTX and its polyglutamated forms from the cell, contributing to drug resistance.[8]

-

ATP Binding Cassette Subfamily G Member 2 (ABCG2): Also known as the Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux pump that transports MTX, though it is considered a high-capacity, low-affinity transporter for this substrate.[9] Interestingly, ABCG2 can also transport MTX diglutamates and triglutamates, a characteristic not shared by all efflux pumps.[9]

-

This compound (TMX) Transport

This compound's physicochemical properties lead to a transport profile distinct from that of MTX.

-

Influx Mechanism:

-

Passive Diffusion: As a lipophilic, non-classical antifolate, TMX is primarily believed to enter cells by passively diffusing across the lipid bilayer of the cell membrane.[10][11] This mode of entry is not saturable and allows TMX to bypass resistance mechanisms based on impaired carrier-mediated transport.[12][13]

-

Role of RFC: TMX is not a substrate for the Reduced Folate Carrier. In fact, cells with high RFC expression can exhibit increased resistance to TMX, a phenomenon that has been correlated with RFC1 RNA levels.[14]

-

-

Efflux Transporters:

Quantitative Comparison of Transport Kinetics

The efficiency of transport for MTX and TMX can be described by kinetic parameters such as the Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal transport velocity, and the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the drug for the transporter.

| Drug | Transporter | System | Kₘ | Vₘₐₓ | Reference(s) |

| Methotrexate | RFC | General | 4.3 µM (Kᴅ) | - | [6] |

| FRα | General | ~20–100 nM (Kᴅ) | - | [6] | |

| Intestinal Absorption | Rat small intestine, in situ | 1.49 x 10⁻⁵ M (14.9 µM) | 4.78 x 10⁻⁷ M/min | [15] | |

| ABCG2 (Efflux) | HEK293 cell membrane vesicles | 1.34 ± 0.18 mM | 687 ± 87 pmol/mg/min | [9] | |

| This compound | Influx (Overall) | WI-L2 human lymphoblastoid cells | Nonsaturable up to 5 mM | - | [13] |

Note: Data are compiled from different studies and experimental systems, which may affect direct comparability. Kᴅ (dissociation constant) is provided where Kₘ is not available, as it also reflects binding affinity.

Visualization of Transport Pathways and Regulation

Comparative Cellular Transport of MTX and TMX

The following diagram illustrates the distinct routes of entry and exit for methotrexate and this compound.

Regulation of the Reduced Folate Carrier (RFC)

The expression and activity of RFC are tightly regulated at the transcriptional level, which can impact cellular sensitivity to methotrexate.

Experimental Protocols

Studying the cellular transport of TMX and MTX involves a variety of in vitro techniques. Below are generalized protocols for key assays.

Protocol: Radiolabeled Substrate Uptake Assay in Cultured Cells

This method is widely used to determine the kinetics of carrier-mediated transport for drugs like methotrexate.

Objective: To measure the initial rate of uptake of a radiolabeled drug (e.g., [³H]-MTX) into adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements (FBS, antibiotics)

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4

-

Radiolabeled drug (e.g., [³H]-Methotrexate)

-

Unlabeled drug for competition and kinetic studies

-

Ice-cold stop solution (e.g., PBS with 10 mM unlabeled MTX)

-

Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Multi-well culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed cells onto 24-well plates at a predetermined density to achieve ~80-90% confluency on the day of the experiment. Culture overnight.

-

Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer.

-

Initiate Uptake: Add a specific volume of pre-warmed uptake buffer containing the desired concentration of [³H]-MTX (and any inhibitors or competing substrates) to each well to start the transport reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined short period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.

-

Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution. This removes extracellular radiolabel and prevents efflux.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes (or until cells are fully lysed) to solubilize the cells and release intracellular contents.

-

Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: In a parallel set of wells, determine the total protein content per well (e.g., using a BCA or Bradford assay) to normalize the uptake data (expressed as pmol/mg protein/min).

-

Data Analysis: For kinetic studies, perform the assay over a range of substrate concentrations. Plot uptake velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol: Vesicular Transport Assay

This assay uses inverted plasma membrane vesicles from cells overexpressing a specific transporter (e.g., ABCG2) to study active, ATP-dependent efflux.

Objective: To measure the ATP-dependent transport of a substrate into inverted membrane vesicles.

Materials:

-

High-expression cells (e.g., HEK293 or Sf9 cells) transfected to overexpress the transporter of interest.

-

Vesicle isolation buffers.

-

Vesicle transport buffer.

-

ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).

-

AMP (as a negative control for ATP-dependent transport).

-

Radiolabeled substrate (e.g., [³H]-MTX).

-

Rapid filtration apparatus with filters (e.g., nitrocellulose).

-

Scintillation counter.

Procedure:

-

Vesicle Preparation: Prepare inside-out plasma membrane vesicles from transporter-overexpressing cells using established methods like nitrogen cavitation or Dounce homogenization followed by differential centrifugation.

-

Transport Reaction: Pre-warm vesicles to 37°C. Initiate the transport by adding the vesicles to a reaction mixture containing the radiolabeled substrate in transport buffer, in the presence of either ATP (with the regenerating system) or AMP.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Termination: Stop the reaction by adding a large volume of ice-cold quench buffer.

-

Filtration: Rapidly filter the mixture through a nitrocellulose filter. The vesicles with the trapped radiolabeled substrate will be retained on the filter.

-

Washing: Quickly wash the filters with more ice-cold quench buffer to remove non-specifically bound substrate.

-

Quantification: Place the filters in scintillation vials, add cocktail, and measure radioactivity.

-

Data Analysis: Calculate the specific ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

Workflow for a Cellular Drug Uptake Experiment

The following diagram outlines the typical workflow for conducting a cell-based drug transport assay.

Implications for Drug Development and Therapy

The profound differences in the cellular transport of this compound and methotrexate have significant clinical implications:

-

Overcoming Resistance: this compound's ability to enter cells via passive diffusion makes it effective against tumors that have developed resistance to methotrexate due to impaired RFC function or deficient polyglutamylation.[10][12]

-

Spectrum of Activity: The reliance of MTX on specific transporters can limit its activity in tumors with low transporter expression. TMX may have a broader spectrum of activity in such cases.

-

Toxicity Profiles: The ubiquitous expression of RFC in normal tissues contributes to methotrexate-related toxicities. While TMX avoids this, its co-administration with leucovorin is necessary to protect host cells, as leucovorin requires active transport (which is absent in organisms like Pneumocystis jirovecii, a key target for TMX).[11]

-

Drug-Drug Interactions: Both drugs are substrates for efflux pumps, creating a potential for drug-drug interactions. TMX's interaction with P-gp and MTX's interaction with MRPs and ABCG2 mean that co-administered drugs that inhibit or induce these transporters can alter their intracellular concentrations and efficacy.

Conclusion

The cellular transport of this compound and methotrexate is fundamentally different, governed by their distinct physicochemical properties. Methotrexate relies on a complex interplay of carrier-mediated influx (RFC, FRs, PCFT) and efflux (MRPs, ABCG2) systems, the regulation of which provides multiple avenues for both therapeutic targeting and the development of resistance. In contrast, this compound's lipophilicity allows it to largely bypass these systems for cellular entry, making it a valuable agent for MTX-resistant cancers, though it remains susceptible to efflux by P-glycoprotein. A thorough understanding of these transport mechanisms, supported by robust quantitative and kinetic data from well-defined experimental systems, is essential for the rational design of novel antifolates and for optimizing the clinical use of existing agents.

References

- 1. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate transport mechanisms: the basis for targeted drug delivery and ß-folate-receptor-specific treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Genetic variation in efflux transporters influences outcome to methotrexate therapy in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transport of methotrexate, methotrexate polyglutamates, and 17beta-estradiol 17-(beta-D-glucuronide) by ABCG2: effects of acquired mutations at R482 on methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Characterization of this compound transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug absorption VIII: Kinetics of GI absorption of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Inducing Folate Stress In Vitro with Trimetrexate

Introduction

This compound is a potent, non-classical quinazoline-based folate antagonist.[1][2] Unlike traditional antifolates such as methotrexate, this compound is lipophilic, allowing it to passively diffuse across cell membranes without relying on the reduced folate carrier transport system.[1][3] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[4][5] This inhibition effectively depletes the intracellular pool of active tetrahydrofolate, inducing a state of folate stress that disrupts essential biosynthetic processes and leads to cell death.[3][4][6] This guide provides a comprehensive overview of this compound, its mechanism, and detailed protocols for its application in in vitro research to induce and study folate stress.

Core Mechanism of Action

This compound competitively binds to the active site of dihydrofolate reductase (DHFR), preventing the reduction of dihydrofolate (DHF) to its biologically active form, tetrahydrofolate (THF).[4][5] THF is an essential one-carbon donor required for a variety of metabolic processes, including:

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental components of both DNA and RNA.[7]

-

Amino Acid Metabolism: The interconversion of certain amino acids, such as serine and glycine.[8]

By inhibiting DHFR, this compound leads to a rapid depletion of THF and its derivatives. This arrests DNA, RNA, and protein synthesis, ultimately triggering cell death, particularly in rapidly proliferating cells like cancer cells.[3][5]

Caption: Mechanism of this compound-induced folate stress via DHFR inhibition.

Quantitative Data: Potency and Cytotoxicity

This compound exhibits potent inhibition of DHFR across various species and demonstrates significant cytotoxicity against a range of cancer cell lines.

Table 1: this compound IC₅₀ Values for Dihydrofolate Reductase (DHFR)

| Target Enzyme Source | IC₅₀ Value (nM) | Citation(s) |

|---|---|---|

| Human DHFR | 4.74 | [9][10] |

| Toxoplasma gondii DHFR | 1.35 | [9][10] |

| Pneumocystis carinii DHFR | 26.1 |[11] |

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC₅₀ / Effect | Concentration | Exposure Time | Citation(s) |

|---|---|---|---|---|---|

| SNU-C4 | Colon Cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [9] |

| NCI-H630 | Colon Cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [9] |

| C4 Cells | (Not specified) | 42% lethality | 1 mM | 24 h | [9] |

| C4 Cells | (Not specified) | 50% lethality | 10 mM | 24 h | [9] |

| BOT-2 | Human Breast Cancer | Active (100% cell death) | Not specified | 144 h | [12] |

| CCRF-CEM | T-cell Leukemia | Sensitive | Not specified | Not specified |[13] |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reagent: this compound (e.g., this compound glucuronate).

-

Solvent: Reconstitute the powdered drug in sterile water or 5% dextrose to create a high-concentration stock solution (e.g., 10-20 mM).[14] Further dilutions should be made in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

2. General Protocol for Inducing Folate Stress in Cell Culture

This protocol provides a general framework. Optimal cell density, this compound concentration, and exposure time should be determined empirically for each cell line and experimental objective.

-

Step 1: Cell Seeding:

-

Culture cells in the appropriate medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a 37°C incubator with 5% CO₂.[15]

-

Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.

-

-

Step 2: this compound Treatment:

-

The next day, remove the culture medium.

-

Add fresh medium containing the desired final concentrations of this compound. Prepare a range of serial dilutions to determine the optimal concentration for inducing folate stress (e.g., from nanomolar to micromolar range). Include a vehicle-only control (medium with the same amount of solvent used for the drug stock).

-

Note on Medium: The concentration of folic acid in the culture medium can significantly impact this compound's efficacy. Using folate-depleted or low-folate medium can enhance the drug's effect and induce a more severe state of folate stress.[16][17]

-

-

Step 3: Incubation:

-

Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired duration (e.g., 24, 48, 72 hours). The incubation time will depend on the cell line's doubling time and the specific endpoint being measured.[18]

-

-

Step 4: Endpoint Analysis:

-

After incubation, proceed with the desired assay to assess the effects of folate stress.

-

Caption: General experimental workflow for in vitro this compound treatment.

3. Protocols for Assessing Folate Stress

-

Cell Viability and Growth Inhibition Assays (e.g., MTT, Sulforhodamine B):

-

Following this compound treatment, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the substrate by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals (for MTT).

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[19]

-

-

Quantification of Intracellular Folates (LC-MS/MS):

-

After treatment, wash cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Perform a cell count to normalize the sample.

-

Lyse the cells and extract the intracellular metabolites. Acidic extraction is often used to release folates from the cell matrix.[20]

-

Analyze the folate species (THF, DHF, etc.) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21] This allows for direct measurement of the depletion of the intracellular folate pool.

-

-

Analysis of Downstream Signaling:

-

Western Blot: Probe for markers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved Caspase-3, PARP), or cell cycle arrest (e.g., p21, p27).

-

Flow Cytometry: Use propidium iodide staining to analyze cell cycle distribution or Annexin V/7-AAD staining to quantify apoptosis and necrosis.

-

qRT-PCR: Measure changes in the expression of genes involved in folate metabolism or stress response pathways. For example, severe folate restriction can lead to the upregulation of endogenous DHFR activity.[16][17]

-

References

- 1. This compound: clinical development of a nonclassical antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ascopubs.org [ascopubs.org]

- 13. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Severe folate restriction results in depletion of and alteration in the composition of the intracellular folate pool, moderate sensitization to methotrexate and this compound, upregulation of endogenous DHFR activity, and overexpression of metallothionein II and folate receptor alpha that, upon folate repletion, confer drug resistance to CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholar.harvard.edu [scholar.harvard.edu]

- 19. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchwithrutgers.com [researchwithrutgers.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Trimetrexate's Impact on Purine and Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate, a potent lipophilic quinazoline derivative, functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for key enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides. Consequently, this compound leads to the depletion of nucleotide pools essential for DNA and RNA synthesis, ultimately inducing cytotoxicity in rapidly proliferating cells. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying this compound's effects, detailed experimental protocols for assessing its impact, and a summary of its cytotoxic activity in various cancer cell lines.

Introduction

Nucleotide biosynthesis is a fundamental cellular process critical for cell growth, proliferation, and survival. It comprises two main pathways: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. The de novo pathways of both purine and pyrimidine synthesis are heavily reliant on one-carbon metabolism, for which tetrahydrofolate (THF) and its derivatives are essential cofactors.

This compound is a non-classical folate antagonist that inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[1][2] Unlike classical antifolates such as methotrexate, this compound's lipophilic nature allows it to readily cross cell membranes, independent of the reduced folate carrier (RFC) transport system. This property contributes to its broad spectrum of activity, including against cells that have developed resistance to methotrexate via impaired transport.[3] By depleting the intracellular pool of THF, this compound indirectly inhibits several key enzymes in nucleotide biosynthesis, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of this compound is dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of DHF to THF. THF is then converted into various one-carbon-carrying derivatives, such as N⁵,N¹⁰-methylenetetrahydrofolate and N¹⁰-formyltetrahydrofolate, which are indispensable for nucleotide synthesis.

This compound competitively binds to the active site of DHFR, preventing the binding of its natural substrate, DHF. This leads to an accumulation of DHF and a depletion of THF and its derivatives. The lack of THF stalls critical one-carbon transfer reactions in both purine and pyrimidine biosynthesis.

Effect on Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines involves the formation of the pyrimidine ring first, which is then attached to a ribose-5-phosphate moiety. The key regulatory step affected by this compound is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS).

Thymidylate synthase utilizes N⁵,N¹⁰-methylenetetrahydrofolate as a one-carbon donor to methylate dUMP to dTMP. In this process, N⁵,N¹⁰-methylenetetrahydrofolate is oxidized to DHF. The regeneration of THF from DHF by DHFR is therefore essential to maintain the supply of N⁵,N¹⁰-methylenetetrahydrofolate for continuous dTMP synthesis.

By inhibiting DHFR, this compound causes a depletion of the THF pool, which in turn reduces the availability of N⁵,N¹⁰-methylenetetrahydrofolate. This substrate limitation leads to the inhibition of thymidylate synthase, resulting in an accumulation of dUMP and a decrease in dTMP levels. The depletion of dTMP, a direct precursor of deoxythymidine triphosphate (dTTP), disrupts DNA synthesis and repair, leading to what is often termed "thymineless death."

Caption: Inhibition of Pyrimidine Biosynthesis by this compound.

Effect on Purine Biosynthesis

The de novo synthesis of purines involves the stepwise assembly of the purine ring on a ribose-5-phosphate backbone. This complex pathway requires two one-carbon transfer reactions, both of which are dependent on a derivative of THF, specifically N¹⁰-formyltetrahydrofolate.

The two key enzymes in the de novo purine synthesis pathway that are indirectly inhibited by this compound are:

-

Glycinamide ribonucleotide (GAR) transformylase (GARTF): This enzyme catalyzes the formylation of GAR to formylglycinamide ribonucleotide (FGAR), incorporating the C8 atom of the purine ring.

-

5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC): This enzyme catalyzes the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), which provides the C2 atom of the purine ring.

The depletion of THF due to DHFR inhibition by this compound leads to a reduced supply of N¹⁰-formyltetrahydrofolate, thereby inhibiting both GARTF and ATIC. This dual blockade of the de novo purine synthesis pathway results in a decreased production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of ATP and GTP pools disrupts RNA and DNA synthesis, as well as numerous other cellular processes that require these high-energy molecules.

Caption: Inhibition of Purine Biosynthesis by this compound.

Quantitative Data

The inhibitory effects of this compound on DHFR and its cytotoxic effects on various cancer cell lines have been quantified.

| Parameter | Organism/Cell Line | Value | Reference |

| IC₅₀ (DHFR) | Human | 4.74 nM | [4] |

| IC₅₀ (DHFR) | Toxoplasma gondii | 1.35 nM | [4] |

| IC₅₀ | A549 (Lung Carcinoma) | 0.6 - 18.1 x 10⁻³ µM (24-72h) | [4] |

| IC₅₀ | MCF-7 (Breast Cancer) | > 1000 µM (24h), 10.5 µM (24h) | [4] |

| IC₅₀ | DU-145 (Prostate Cancer) | 126.2 ± 4.4 µM (24h), 10.1 ± 2.9 x 10⁻³ µM (24h), 53.6 ± 0.40 µM (72h) | [4] |

| IC₅₀ | WM2664 (Melanoma) | 229.3 ± 25.9 µM (24h), 6.2 ± 2.4 x 10⁻³ µM (24h), 212.2 ± 10.5 µM (72h) | [4] |

| IC₅₀ | MDA-MB-468 (Breast Cancer) | 24.12 ± 1.1 µM | [4] |

Leucovorin Rescue Mechanism

High-dose this compound therapy can lead to significant toxicity in normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. To mitigate these side effects, this compound is often co-administered with leucovorin (folinic acid). Leucovorin is a 5-formyl derivative of THF and can be readily converted to other active THF cofactors within the cell, bypassing the DHFR-mediated step.[1][5]